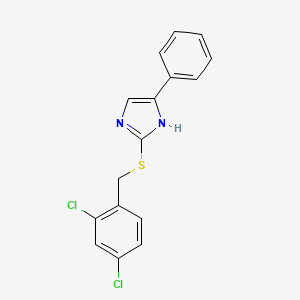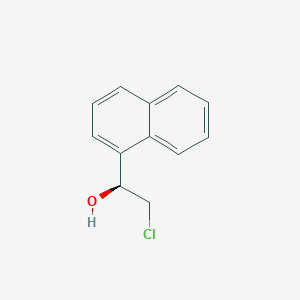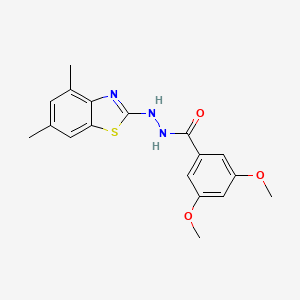![molecular formula C19H20N2OS2 B2910812 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea CAS No. 2380035-01-6](/img/structure/B2910812.png)
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea, also known as BTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea-based compounds, which are known to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to certain metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, this compound has been shown to exhibit fluorescent properties, which may have potential applications in biological imaging.
实验室实验的优点和局限性
One of the main advantages of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is its versatility in scientific research. It can be used as a building block for the synthesis of other compounds with potential biological activities. Furthermore, this compound has been shown to exhibit a wide range of biological activities, making it suitable for various research applications. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in various biological systems.
未来方向
There are several future directions for the study of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea. One potential direction is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the synthesis of this compound derivatives with improved biological activities and reduced toxicity. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Overall, the study of this compound has the potential to lead to the development of novel compounds with potential applications in scientific research.
合成方法
The synthesis of 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea involves the reaction of 3,3'-bithiophene-5-carboxaldehyde with 3-phenylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
科学研究应用
3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.
属性
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c22-19(20-9-4-7-15-5-2-1-3-6-15)21-12-18-11-17(14-24-18)16-8-10-23-13-16/h1-3,5-6,8,10-11,13-14H,4,7,9,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMSDYNUWPSODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

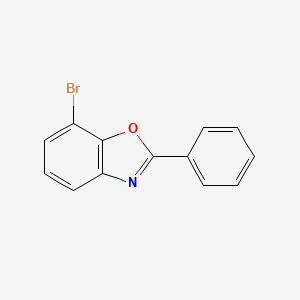
![1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B2910732.png)
![N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride](/img/structure/B2910734.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2910735.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2910738.png)
![2-[1-(Oxolane-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910739.png)
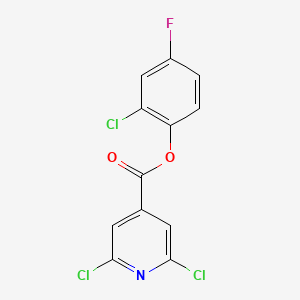
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2910743.png)
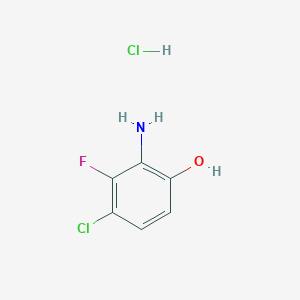
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2910745.png)
![6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910746.png)
